molecular formula C7H4Br2O2 B13935189 2,4-Dibromo-3-hydroxybenzaldehyde

2,4-Dibromo-3-hydroxybenzaldehyde

Cat. No.: B13935189
M. Wt: 279.91 g/mol
InChI Key: LQCAKAMORITCCH-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 4th positions, and a hydroxyl group is substituted at the 3rd position. This compound is known for its crystalline structure and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-hydroxybenzaldehyde typically involves the bromination of 3-hydroxybenzaldehyde. One common method includes the use of bromine in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound often employs a continuous pipeline reaction device. This method involves the bromination of p-cresol with bromine, followed by hydrolysis and dehydration. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace bromine atoms.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehydes .

Scientific Research Applications

2,4-Dibromo-3-hydroxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group and aldehyde functionality allow it to form Schiff bases with amines, which can further interact with metal ions to form complexes. These complexes exhibit various biological activities, including antimicrobial and anticancer properties. The bromine atoms enhance the compound’s reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

    3-Bromo-4-hydroxybenzaldehyde: Similar structure but with only one bromine atom.

    3,5-Dibromo-4-hydroxybenzaldehyde: Another dibromo derivative with different substitution positions.

    2,4-Dibromophenol: Lacks the aldehyde group but has similar bromine substitution.

Uniqueness: 2,4-Dibromo-3-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to form Schiff bases and metal complexes makes it particularly valuable in medicinal chemistry and material science .

Properties

Molecular Formula

C7H4Br2O2

Molecular Weight

279.91 g/mol

IUPAC Name

2,4-dibromo-3-hydroxybenzaldehyde

InChI

InChI=1S/C7H4Br2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H

InChI Key

LQCAKAMORITCCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)Br)O)Br

Origin of Product

United States

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